(D-Val22)-Fragment du gros endotheline-1 (16-38) (humain)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

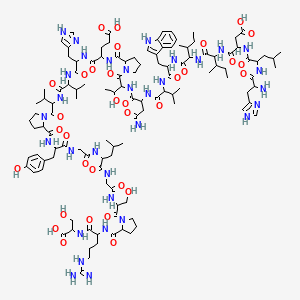

(D-Val22)-Big Endothelin-1 fragment (16-38) (human) is a useful research compound. Its molecular formula is C119H180N32O33 and its molecular weight is 2586.94. The purity is usually 95%.

BenchChem offers high-quality (D-Val22)-Big Endothelin-1 fragment (16-38) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Val22)-Big Endothelin-1 fragment (16-38) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Prévention du spasme vasculaire cérébral

Le peptide a été étudié pour son potentiel à inhiber l'activité de l'enzyme de conversion de l'endotheline (ECE), ce qui pourrait offrir une nouvelle approche pour prévenir le spasme vasculaire cérébral après une hémorragie sous-arachnoïdienne (HSA). Ceci est important car le spasme vasculaire cérébral est une complication qui peut entraîner une morbidité et une mortalité chez les patients atteints de HSA .

Inhibition de l'enzyme de conversion de l'endotheline

Des études in vitro ont montré que le fragment (D-Val22)-gros endotheline-1 peut inhiber la transformation du gros endotheline-1 en endotheline-1 vasoactif, qui est une étape cruciale dans la voie conduisant à la vasoconstriction . Cela suggère une application potentielle dans les cas où la vasoconstriction est néfaste.

Recherche pharmacologique

Ce fragment de peptide est utilisé dans la recherche pharmacologique pour étudier la nature biochimique de l'activité de l'ECE cérébrovasculaire. Il aide à comprendre les différences fonctionnelles dans l'activité de l'ECE entre l'endothélium et la couche musculaire lisse des vaisseaux sanguins .

Études biochimiques

Le fragment est utilisé dans des études biochimiques pour étudier les effets d'inhibiteurs potentiels de l'ECE sur les contractions isométriques induites par le gros endotheline-1 dans des artères basilaires de rat isolées .

Recherche sur la santé vasculaire

La recherche impliquant le fragment (D-Val22)-gros endotheline-1 contribue à une meilleure compréhension de la santé vasculaire, en particulier dans le contexte de la fonction endothéliale et du rôle des endothelines dans la vasoconstriction et la régulation de la pression artérielle .

Développement d'agents thérapeutiques

L'effet inhibiteur du peptide sur l'activité de l'ECE indique son potentiel en tant qu'agent thérapeutique. Il pourrait être développé en un médicament qui empêche la conversion du gros endotheline-1 en endotheline-1, réduisant ainsi le risque de maladies associées à une vasoconstriction excessive .

Discrimination des sous-types de récepteurs

Le fragment a été démontré pour discriminer entre les deux sous-types de récepteurs ET, ETA et ETB, ce qui est précieux pour le développement d'antagonistes ou d'agonistes de récepteurs sélectifs à des fins thérapeutiques .

Études d'interaction moléculaire

Il sert d'outil pour étudier les interactions moléculaires entre les endothelines et leurs récepteurs, ce qui est fondamental pour le développement de médicaments ciblant le système de l'endotheline .

Mécanisme D'action

Target of Action

The primary target of the (D-Val22)-Big Endothelin-1 fragment (16-38) (human) is the Endothelin-Converting Enzyme (ECE) . ECE is responsible for the conversion of Big Endothelin-1 (Big ET-1) to vasoactive Endothelin-1 (ET-1) .

Mode of Action

The (D-Val22)-Big Endothelin-1 fragment (16-38) (human) acts as an inhibitor of ECE . By inhibiting ECE, it prevents the transformation of Big ET-1 to vasoactive ET-1 . This inhibition disrupts the normal function of ECE, leading to changes in the downstream effects of ET-1.

Biochemical Pathways

The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) affects the Endothelin signaling pathway . This pathway is crucial for various physiological processes, including vasoconstriction. By inhibiting the conversion of Big ET-1 to ET-1, the compound reduces the vasoconstrictive effects of ET-1 .

Result of Action

The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) leads to a decrease in the production of ET-1 . This results in a reduction of vasoconstriction, which can be beneficial in conditions such as cerebral vasospasm after subarachnoid hemorrhage .

Analyse Biochimique

Biochemical Properties

(D-Val22)-Big Endothelin-1 fragment (16-38) (human) is a potent endogenous vasoconstrictor . It acts through two types of receptors: ETA and ETB . Apart from a vasoconstrictive action, it causes fibrosis of the vascular cells and stimulates the production of reactive oxygen species .

Cellular Effects

At the cellular level, the effects of (D-Val22)-Big Endothelin-1 fragment (16-38) (human) appear to be mediated by two specific receptor subtypes termed ETA and ETB, both of which are functionally coupled to phospholipase C (PLC) . It is claimed that it induces proinflammatory mechanisms, increasing superoxide anion production and cytokine secretion .

Molecular Mechanism

The C-terminal fragment of (D-Val22)-Big Endothelin-1 fragment (16-38) (human), which is a highly conserved sequence in the peptides of the ET family, has been shown to discriminate between the two ET receptor subtypes termed ETA and ETB since it activates only the latter ones .

Propriétés

IUPAC Name |

4-[[1-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[2-[[1-[2-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXASSAGAFULBLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H180N32O33 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2586.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

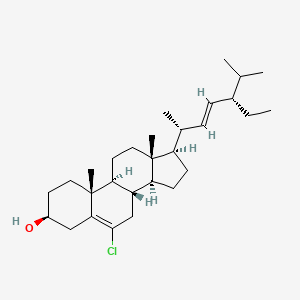

![(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate](/img/structure/B585403.png)

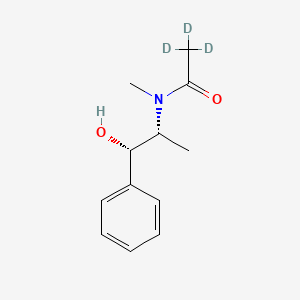

![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)